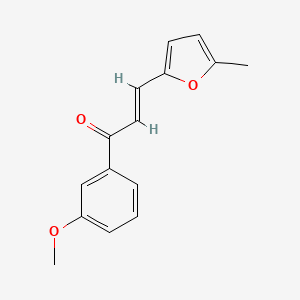

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-6-7-13(18-11)8-9-15(16)12-4-3-5-14(10-12)17-2/h3-10H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZXJFKKXWBNCS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Dihydrochalcones, alcohols.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, the compound may interact with signaling pathways involved in inflammation and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substitution Patterns and Electronic Effects

Chalcone activity is highly sensitive to substituent electronegativity and position. Key comparisons include:

a) Ring A Substitutions

- It exhibits the highest inhibitory activity (IC50 = 4.35 μM) among chalcones, attributed to electron-withdrawing hydroxyl groups enhancing electrophilicity .

- Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: Substituted with bromine (para, ring A) and fluorine (para, ring B), it shows moderate activity (IC50 = 4.7 μM). The electronegative halogens improve binding affinity .

- Target Compound : The 3-methoxy group (meta, ring A) is electron-donating, reducing electrophilicity compared to cardamonin or halogenated analogs, likely resulting in lower potency .

b) Ring B Substitutions

Conformational and Structural Insights

- Dihedral Angles : The dihedral angle between aromatic rings influences binding. For example, fluorophenyl-containing chalcones exhibit angles between 7.14°–56.26°, affecting target interaction . The target compound’s 3-methoxyphenyl group may induce distinct conformational strain compared to para-substituted analogs.

- Furan vs.

Antifungal and Antimicrobial Potential

- Compound 10 [(2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one]: Shows antifungal activity (MIC = 0.07 µg/mL) due to the 3-nitro group (electron-withdrawing) on ring B . The target compound’s methylfuran (electron-neutral) may result in lower efficacy.

- Halogenated Pyrazine Chalcones (): Pyrazine rings enhance antimicrobial activity via hydrogen bonding. The target compound’s furan may offer weaker interactions .

Biological Activity

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

| Property | Value |

|---|---|

| IUPAC Name | (E)-1-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |

| CAS Number | 187269-42-7 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets and pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are linked to its ability to scavenge free radicals and reduce oxidative stress.

- Anticancer Activity : Research indicates that this compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It has been shown to disrupt the cell cycle and promote pro-apoptotic signaling pathways .

- Anti-inflammatory Effects : The compound may interact with signaling pathways involved in inflammation, potentially reducing inflammatory responses.

Anticancer Studies

Chalcones have been extensively studied for their anticancer properties. For instance:

- A study indicated that chalcone derivatives exhibit antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 9.76 µM to 46.11 µM .

- Another investigation found that related compounds could induce apoptosis through modulation of p53 pathways, enhancing tumor suppressor activity while inhibiting tumor growth .

Antimicrobial Activity

Chalcones, including this compound, have shown promising antimicrobial activities:

- In vitro studies demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have explored the biological activities of chalcones:

- Study on Anticancer Properties : A specific study reported that the compound induced apoptosis in breast cancer cells by increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of methoxy-substituted chalcones against Staphylococcus aureus, showing significant inhibition at low concentrations .

Q & A

Advanced Research Question

- Stabilization methods :

What crystallographic databases and deposition protocols ensure reproducibility?

Basic Research Question

Deposit XRD data in CCDC (e.g., CCDC 1988019 for analogous chalcones) with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.